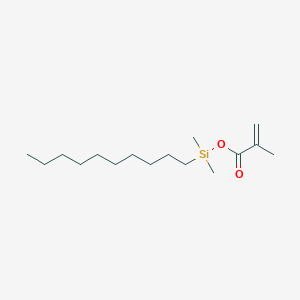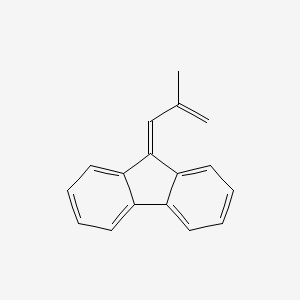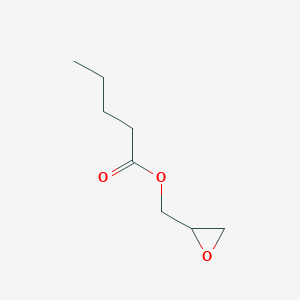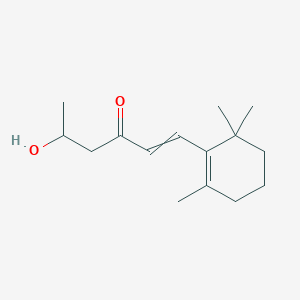
Decyl(dimethyl)silyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl(dimethyl)silyl 2-methylprop-2-enoate is a chemical compound with a unique structure that combines a decyl group, a dimethylsilyl group, and a 2-methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(dimethyl)silyl 2-methylprop-2-enoate typically involves the reaction of decyl(dimethyl)silanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Decyl(dimethyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Decyl(dimethyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which Decyl(dimethyl)silyl 2-methylprop-2-enoate exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations. In drug delivery, it may interact with biological membranes to facilitate the transport of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Decyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate
Uniqueness
Decyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to the presence of the dimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the development of water-resistant coatings or in the stabilization of sensitive biomolecules.
Properties
CAS No. |
112147-83-8 |
|---|---|
Molecular Formula |
C16H32O2Si |
Molecular Weight |
284.51 g/mol |
IUPAC Name |
[decyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H32O2Si/c1-6-7-8-9-10-11-12-13-14-19(4,5)18-16(17)15(2)3/h2,6-14H2,1,3-5H3 |
InChI Key |
OGARJDAVTRSJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)




![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)

![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)
